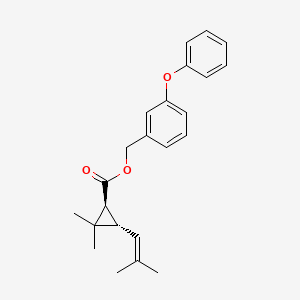
l-trans-Phenothrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-trans-Phenothrin is a synthetic pyrethroid that kills adult fleas and ticks.
Applications De Recherche Scientifique
Agricultural Applications
Insect Control in Crop Production
l-trans-Phenothrin is effective against a range of agricultural pests, particularly in grain protection and disinfestation. It is commonly used to control species such as plant hoppers and various beetles that threaten crop yields. Its quick action and short residual life make it suitable for use in food production environments.
Table 1: Efficacy of this compound on Various Pests
| Pest Species | Target Crops | Application Method | Efficacy Rate (%) |
|---|---|---|---|
| Green Rice Leaf Hopper | Paddy Fields | Foliar Spray | 85-90 |
| House Flies | Livestock Facilities | Aerosol Application | 95 |
| Cockroaches | Urban Environments | Gel Bait | 90-95 |
Case Study: Grain Protection
A study conducted in Japan demonstrated that repeated applications of this compound significantly reduced pest populations in rice crops, leading to improved yields. The compound's ability to degrade quickly under sunlight minimizes the risk of pesticide residues on food products, making it a preferred choice for farmers .
Public Health Applications
Vector Control
This compound is extensively used in public health for controlling disease vectors such as mosquitoes and lice. Its effectiveness against Aedes aegypti, the primary vector for dengue fever, has been documented through various bioassays.
Table 2: Resistance Levels of Aedes aegypti Strains to this compound
| Strain | Resistance Ratio (RR KC50) | Mortality Rate (%) after 1h Exposure |
|---|---|---|
| New Orleans (Control) | 1 | 100 |
| Panuco | 18.48 | 80 |
| KC 50 | 5.07 | 75 |
The data indicate that while some strains exhibit moderate resistance to this compound, it remains a crucial tool for vector control programs .
Household Applications
Indoor Insecticides
In residential settings, this compound is commonly found in aerosol sprays and insecticidal baits designed to control common household pests such as ants, cockroaches, and mosquitoes. Its low toxicity to mammals makes it a safer option compared to older organochlorine pesticides.
Case Study: Household Aerosols
Research has shown that formulations combining this compound with other active ingredients like tetramethrin enhance its efficacy against household pests. The use of such combinations has led to significant reductions in pest populations within urban households .
Environmental Impact and Safety
Degradation and Toxicity
This compound is known for its relatively low toxicity to mammals; however, it can pose risks to aquatic organisms if not managed properly. Studies indicate that the compound degrades rapidly in soil and under sunlight, with half-lives ranging from one day to several weeks depending on environmental conditions .
Table 3: Degradation Rates of this compound
| Environmental Condition | Half-Life (Days) |
|---|---|
| Soil (Upland Conditions) | 1-2 |
| Soil (Flooded Conditions) | 7-30 |
Propriétés
Numéro CAS |
66036-31-5 |
|---|---|
Formule moléculaire |
C23H26O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m0/s1 |
Clé InChI |
SBNFWQZLDJGRLK-LEWJYISDSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
SMILES isomérique |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Apparence |
Solid powder |
Key on ui other cas no. |
66036-31-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
l-trans-Phenothrin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















